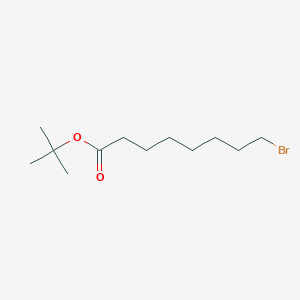

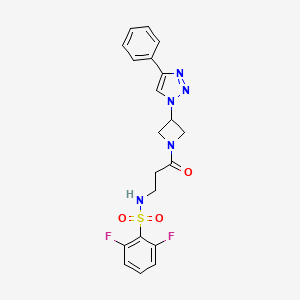

1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

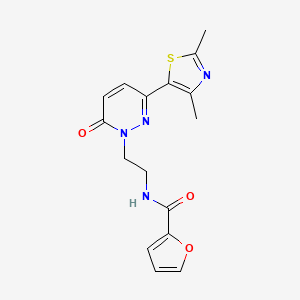

1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a synthetic organic compound that features a complex structure combining a fluorobenzyl group, an indole moiety, and a urea linkage

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Research on ureas, including methods for their synthesis, often involves exploring novel chemical reactions and synthetic pathways. For example, a study by Thalluri et al. (2014) demonstrated the synthesis of ureas through the Lossen rearrangement, highlighting the efficiency and environmental friendliness of this method (Thalluri et al., 2014). This technique could potentially be applied to the synthesis of "1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea".

Chemical and Physical Properties

- Studies on the chemical and physical properties of urea derivatives provide insights into their potential applications. For instance, the characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives by Haroon et al. (2019) involved spectroscopic and DFT-based studies, indicating their significance in technological applications due to their sizable nonlinear optical (NLO) properties (Haroon et al., 2019).

Potential Applications

- Urea derivatives have been explored for various applications, including as inhibitors in biochemical processes and as components in material science. A study by Sujayev et al. (2016) on tetrahydropyrimidine-5-carboxylates evaluated their metal chelating effects and inhibition profiles against enzymes such as acetylcholinesterase and carbonic anhydrase, indicating their potential in medical chemistry (Sujayev et al., 2016).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea typically involves multiple steps:

- **

Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c1-23-12-16(15-4-2-3-5-17(15)23)18(24)11-22-19(25)21-10-13-6-8-14(20)9-7-13/h2-9,12,18,24H,10-11H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSZCYGOXHJQRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide](/img/structure/B2719533.png)

![8-bromo-1,3-dimethyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2719534.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2719535.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2719538.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2719543.png)